molecular formula C21H20FN3O2S2 B2799654 N-(3-fluoro-4-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941981-12-0

N-(3-fluoro-4-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2799654
CAS RN: 941981-12-0
M. Wt: 429.53
InChI Key: JCALNRYXUVGGJQ-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20FN3O2S2 and its molecular weight is 429.53. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

Compounds structurally related to N-(3-fluoro-4-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide have been synthesized and assessed for their anti-inflammatory activities. For instance, a series of derivatives were created and evaluated, with some showing significant anti-inflammatory effects. This suggests potential applications in researching new anti-inflammatory agents (Sunder & Maleraju, 2013).

Anticancer Applications

Another study focused on the synthesis of thiazole derivatives as anticancer agents, revealing compounds that demonstrated selective cytotoxicity against human lung adenocarcinoma cells without affecting non-cancerous cell lines. This highlights the compound's potential in cancer research, particularly in identifying selective anticancer drugs (Evren et al., 2019).

Antimicrobial and Antifungal Applications

Research into thiazolidin-4-one derivatives and their antimicrobial properties has generated compounds with promising activity against a range of bacterial and fungal species. This illustrates the compound's utility in developing new antimicrobial agents with potential applications in treating infectious diseases (Baviskar et al., 2013).

Antioxidant Applications

The synthesis and evaluation of amidomethane sulfonyl-linked bis heterocycles have been carried out, with some compounds exhibiting significant antioxidant activities. This suggests potential applications in researching antioxidants for therapeutic uses (Talapuru et al., 2014).

Src Kinase Inhibitory and Anticancer Activities

N-benzyl substituted acetamide derivatives containing thiazole were synthesized and evaluated for Src kinase inhibitory activities and anticancer effects. These compounds provide insights into the design of selective Src substrate binding site inhibitors with potential anticancer applications (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S2/c1-13-3-6-15(7-4-13)23-20(27)12-29-21-25-17(11-28-21)10-19(26)24-16-8-5-14(2)18(22)9-16/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCALNRYXUVGGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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